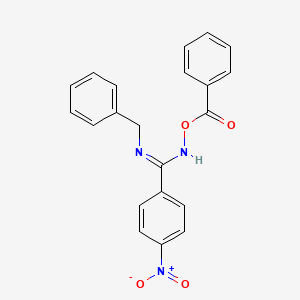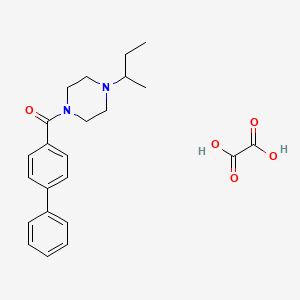
N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide, also known as BNBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a drug. BNBC is a member of the imidamide family of compounds and has been shown to have promising properties as an anti-cancer agent. In
Mecanismo De Acción
The mechanism of action of N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide is not fully understood. However, it is believed that N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of certain proteins that are involved in cancer cell growth and proliferation. In addition, N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to using N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide in lab experiments. For example, N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide may have off-target effects on other cellular processes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide. One area of research could focus on optimizing the synthesis method of N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide to increase its yield and purity. Another area of research could focus on identifying the specific enzymes that N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide inhibits and elucidating the mechanism by which it induces apoptosis in cancer cells. Additionally, further studies could be conducted to determine the efficacy of N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide in vivo and to explore its potential use in combination with other anti-cancer agents.
Métodos De Síntesis
The synthesis of N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide involves the reaction of 4-nitrobenzenecarboximidamide with benzoyl chloride and benzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide.
Aplicaciones Científicas De Investigación
N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N'-(benzoyloxy)-N-benzyl-4-nitrobenzenecarboximidamide has shown promising results in animal studies, where it has been shown to significantly reduce tumor growth and increase survival rates.
Propiedades
IUPAC Name |
[[N-benzyl-C-(4-nitrophenyl)carbonimidoyl]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-21(18-9-5-2-6-10-18)28-23-20(22-15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)24(26)27/h1-14H,15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOMIZIGBXSLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)[N+](=O)[O-])NOC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[N-benzyl-C-(4-nitrophenyl)carbonimidoyl]amino] benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5092113.png)
![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)

![N-methyl-1-(2-pyrazinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5092154.png)
![ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5092161.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5092190.png)
![[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride](/img/structure/B5092196.png)